

# Quenching Unreacted DSP Crosslinker: A Detailed Guide to Using Tris and Glycine

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## Compound of Interest

Compound Name: DSP Crosslinker

Cat. No.: B1670971

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

## Introduction

Dithiobis(succinimidyl propionate) (DSP), also known as Lomant's reagent, is a widely used homobifunctional, amine-reactive, and thiol-cleavable crosslinker. It is instrumental in studying protein-protein interactions, stabilizing protein complexes, and conjugating biomolecules. Following a crosslinking reaction, it is crucial to quench any unreacted DSP to prevent non-specific crosslinking and ensure the stability of the desired conjugates. This document provides detailed protocols and application notes for quenching unreacted DSP using two common primary amine-containing reagents: Tris(hydroxymethyl)aminomethane (Tris) and glycine.

The quenching process relies on the reaction of the primary amine in Tris or glycine with the N-hydroxysuccinimide (NHS) esters of DSP. This reaction proceeds via nucleophilic attack, leading to the formation of a stable amide bond and effectively inactivating the crosslinker.

## Quenching Reagents: Tris vs. Glycine

Both Tris and glycine are effective quenching agents for DSP due to the presence of a primary amine that readily reacts with the NHS esters of the crosslinker.

- **Tris:** A common component in biological buffers, Tris is widely used for quenching NHS ester reactions. It is available in various pH formulations, with Tris-HCl at a pH of 7.4 to 8.0 being

optimal for quenching.

- Glycine: As the simplest amino acid, glycine also possesses a primary amine that can efficiently quench unreacted DSP.

While both are effective, the choice between Tris and glycine may depend on the specific downstream application and buffer compatibility. To date, a direct quantitative comparison of the quenching efficiency of Tris versus glycine specifically for DSP is not readily available in published literature. However, both have been successfully used in numerous crosslinking experiments.

## Experimental Protocols

The following protocols provide a general framework for quenching unreacted DSP. Optimal conditions, such as the final concentration of the quenching agent and incubation time, may require empirical determination for specific applications.

### General DSP Crosslinking Protocol

Prior to quenching, the crosslinking reaction is performed. The following is a generalized protocol for DSP crosslinking of proteins in solution.

Materials:

- DSP (Lomant's Reagent)
- Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
- Protein sample in an amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-8.0)
- Quenching buffer (1 M Tris-HCl, pH 7.5 or 1 M glycine)

Procedure:

- Immediately before use, prepare a stock solution of DSP in anhydrous DMSO or DMF. For example, dissolve 10 mg of DSP in 495  $\mu$ L of DMSO to create a 50 mM stock solution.

- Add the DSP stock solution to the protein sample to achieve the desired final crosslinker concentration (typically in the range of 0.25-5 mM). A 20-fold molar excess of DSP to protein is a common starting point.
- Incubate the reaction mixture for 30-60 minutes at room temperature or 2-4 hours on ice.
- Proceed immediately to the quenching protocol.

## Protocol for Quenching with Tris

Materials:

- 1 M Tris-HCl, pH 7.5-8.0

Procedure:

- Add the 1 M Tris-HCl stock solution to the crosslinking reaction mixture to achieve a final concentration between 20-50 mM. Some protocols suggest a wider range of 25-200 mM.
- Incubate the quenching reaction for 15 minutes at room temperature with gentle mixing.
- The quenched reaction mixture is now ready for downstream applications, such as purification by dialysis or gel filtration to remove excess crosslinker and quenching reagent.

## Protocol for Quenching with Glycine

While specific protocols for quenching DSP with glycine are less commonly detailed than for Tris, the principle remains the same. The following protocol is based on general recommendations for quenching NHS esters.

Materials:

- 1 M Glycine solution

Procedure:

- Add the 1 M glycine stock solution to the crosslinking reaction mixture to achieve a final concentration typically in the range of 20-100 mM.

- Incubate the quenching reaction for 15 minutes at room temperature with gentle mixing.
- The quenched reaction mixture can then be processed for downstream analysis.

## Data Presentation

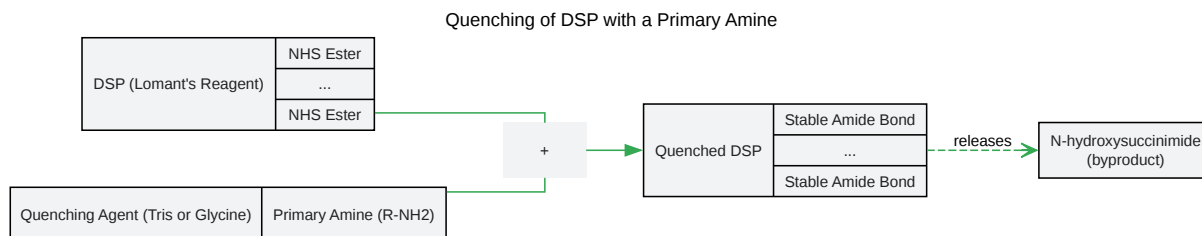
The following table summarizes the recommended parameters for quenching unreacted DSP with Tris and glycine based on available protocols.

Parameter	Tris	Glycine	Reference
Stock Solution	1 M Tris-HCl, pH 7.5-8.0	1 M Glycine	,
Final Concentration	20-200 mM	20-100 mM (recommended)	
Incubation Time	15 minutes	15 minutes (recommended)	
Incubation Temperature	Room Temperature	Room Temperature	

## Mandatory Visualizations

### Chemical Reaction Pathway

The following diagram illustrates the reaction of a primary amine (from Tris or glycine) with an NHS ester of DSP, resulting in the quenching of the crosslinker.



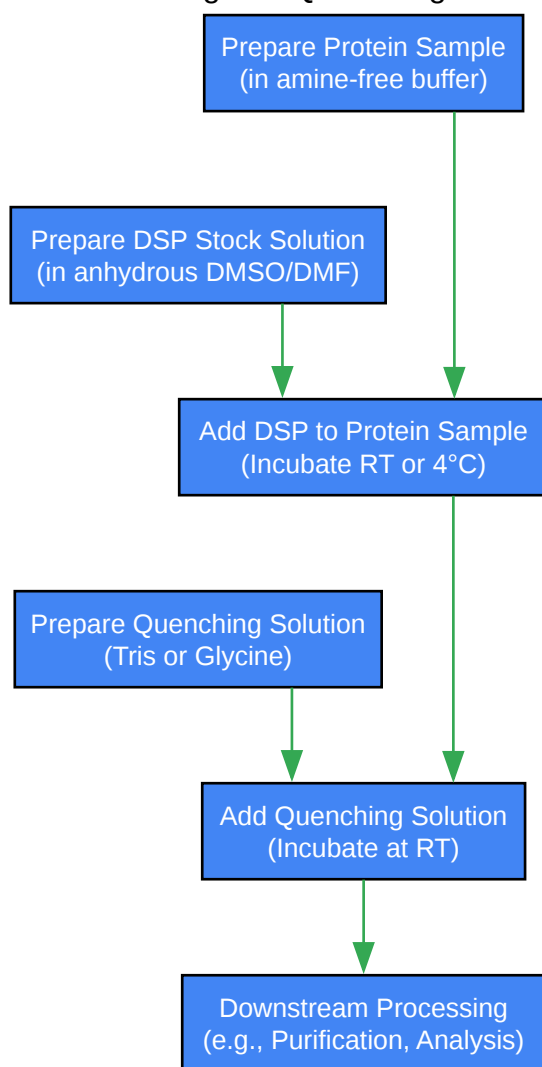
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Caption: Quenching reaction of DSP with a primary amine from Tris or glycine.

## Experimental Workflow

The following diagram outlines the general experimental workflow from crosslinking to quenching.

DSP Crosslinking and Quenching Workflow



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